molecular formula C17H17ClN4O2 B279803 6-(2-chloroethyl)-N-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

6-(2-chloroethyl)-N-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No. B279803
M. Wt: 344.8 g/mol
InChI Key: LQALFBIHEWNOMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-chloroethyl)-N-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is known for its unique chemical structure, which makes it an attractive candidate for drug development and other research applications.

Mechanism of Action

The mechanism of action of 6-(2-chloroethyl)-N-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. Specifically, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, 6-(2-chloroethyl)-N-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can prevent the growth and division of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(2-chloroethyl)-N-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide are still being investigated. However, studies have shown that this compound can induce apoptosis (cell death) in cancer cells, while leaving normal cells unaffected. Additionally, this compound has also been shown to inhibit the production of certain cytokines that are involved in the inflammatory response, suggesting its potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(2-chloroethyl)-N-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide in lab experiments include its potent antitumor activity and its potential use in the treatment of inflammatory diseases. However, the limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research involving 6-(2-chloroethyl)-N-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide. These include further investigating its potential use in cancer treatment, as well as exploring its potential use in the treatment of other diseases, such as autoimmune disorders. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, which could lead to the development of more effective and safer treatments.

Synthesis Methods

The synthesis of 6-(2-chloroethyl)-N-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves the reaction of 2-chloroethylamine hydrochloride with 4-ethoxyphenyl isothiocyanate to form the intermediate compound, which is then reacted with 3-amino-1H-pyrazolo[5,1-c][1,2,4]triazine-4-carboxamide to yield the final product.

Scientific Research Applications

The unique chemical structure of 6-(2-chloroethyl)-N-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide makes it an attractive candidate for drug development. It has been shown to exhibit potent antitumor activity in various cancer cell lines, making it a potential candidate for cancer treatment. Additionally, this compound has also been investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.

properties

Molecular Formula

C17H17ClN4O2

Molecular Weight

344.8 g/mol

IUPAC Name

6-(2-chloroethyl)-N-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C17H17ClN4O2/c1-2-24-14-5-3-13(4-6-14)20-17(23)15-9-16-19-10-12(7-8-18)11-22(16)21-15/h3-6,9-11H,2,7-8H2,1H3,(H,20,23)

InChI Key

LQALFBIHEWNOMP-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=NN3C=C(C=NC3=C2)CCCl

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=NN3C=C(C=NC3=C2)CCCl

Origin of Product

United States

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